N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a morpholine ring, a phenyl group, and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with a suitable halogenated compound.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the morpholine derivative.
Formation of the Benzamide Structure: The final step involves the reaction of the morpholine derivative with 2-(trifluoromethyl)benzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic properties.
Biological Studies: It is used in studies exploring the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors or enzymes involved in neurological pathways, modulating their activity.
Pathways Involved: It may influence pathways related to neurotransmitter release, receptor binding, and signal transduction, ultimately affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-morpholin-4-ylethyl)-4-phenylbenzamide]: Similar structure but lacks the trifluoromethyl group.
N-[2-(2-phenylmorpholin-4-yl)ethyl]-4-methylbenzamide: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)17-9-5-4-8-16(17)19(26)24-10-11-25-12-13-27-18(14-25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTOVDSZEULZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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